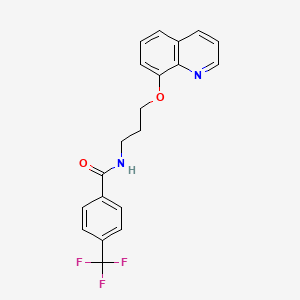
N-(3-(quinolin-8-yloxy)propyl)-4-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "N-(3-(quinolin-8-yloxy)propyl)-4-(trifluoromethyl)benzamide" is a novel chemical entity that appears to be related to a family of quinoline derivatives. These derivatives have been the subject of various studies due to their potential biological activities, such as antibacterial, antiviral, and receptor modulation properties. For instance, quinoline derivatives have been synthesized for their antibacterial activities against various strains of bacteria, including E. coli and S. aureus, as well as for their potential as anti-influenza agents and modulators of the human vanilloid receptor 1 (TRPV1) . Additionally, quinoline-containing compounds have been evaluated as radioligands for peripheral benzodiazepine receptors, which could be useful in PET imaging .
Synthesis Analysis
The synthesis of quinoline derivatives often involves the reaction of benzohydrazide derivatives with other compounds in the presence of a catalyst such as Et3N, as seen in the facile synthesis of pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides . Similarly, the synthesis of N-[11C]methylated quinoline-2-carboxamides for PET imaging involves N-methylation of desmethyl precursors . These methods demonstrate the versatility of quinoline derivatives in chemical synthesis, allowing for the creation of a variety of compounds with potential biological applications.
Molecular Structure Analysis
Quinoline derivatives exhibit a range of molecular structures, as evidenced by the synthesis of nickel complexes bearing N-(2-(1H-benzo[d]imidazol-2-yl)quinolin-8-yl)benzamide derivatives . The molecular structures of these compounds have been characterized by spectroscopic analyses and single-crystal X-ray diffraction, revealing the influence of different substituents on the overall molecular conformation and potential reactivity.
Chemical Reactions Analysis
Quinoline derivatives can participate in various chemical reactions, including the Passerini- and Ugi-type reactions, as demonstrated by the use of 3-trifluoroacetyl-quinolin-2(1H)-ones as carbonyl and acid surrogates . These reactions enable the synthesis of α-trifluoromethyl-α-hydroxy carboxamides and α-trifluoromethyl α-amino acids, showcasing the reactivity of quinoline derivatives in the formation of complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives can be quite diverse. For example, polymorphs of 4-nitro-N-(quinolin-8-yl)benzamide have been characterized, showing different packing patterns and hydrogen bonding interactions . These polymorphs can exhibit unique properties such as liquid crystalline behavior. Additionally, the solubility and crystallization behavior of these compounds can be influenced by the choice of solvent, as indicated by the powder X-ray diffraction studies .
Scientific Research Applications
Heterogeneous Catalysis
The study by Shen et al. demonstrates the remote C−H trifluoromethylation of N‐(quinolin‐8‐yl)benzamide derivatives using a chitosan-based copper catalyst. This highlights the potential of quinoline derivatives in catalyzing specific chemical reactions, which could be relevant for the development of novel catalytic processes in organic synthesis.
Sulfonylation Reactions
Xia et al. discuss the remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives, indicating the versatility of these compounds in undergoing chemical transformations that could be useful in synthesizing diverse organic molecules with potential applications in drug development and materials science (Xia et al.).
Antimicrobial Activity
A study by Idrees et al. on the synthesis of azetidinone derivatives integrated with quinoline highlights the antimicrobial potential of such compounds. This suggests that N-(3-(quinolin-8-yloxy)propyl)-4-(trifluoromethyl)benzamide could be explored for its antimicrobial properties, contributing to the development of new antimicrobial agents (Idrees et al.).
Antimicrobial and Anti-Inflammatory Applications
Holla et al.'s research on pyrazolo[3,4-d]pyrimidine derivatives, including quinoline compounds, for antibacterial and antifungal activity suggests potential applications in combating microbial infections and inflammation (Holla et al.).
Inhibitors of DNA Methylation
Rilova et al. discuss quinoline derivatives as inhibitors of DNA methyltransferase, which could have implications in cancer therapy by reactivating tumor suppressor genes silenced by DNA methylation (Rilova et al.).
Anti-Influenza Virus Agents
Zhang et al. describe the synthesis of 4-[(quinolin-4-yl)amino]benzamide derivatives as novel anti-influenza agents, indicating the potential antiviral applications of quinoline derivatives, which could be relevant for this compound (Zhang et al.).
Mechanism of Action
Target of Action
The compound’s mechanism of action suggests it interacts with specific redox centers in the body .
Mode of Action
N-(3-(quinolin-8-yloxy)propyl)-4-(trifluoromethyl)benzamide is involved in oxidative coupling reactions . The compound, used as a model substrate, undergoes oxidation at different reaction centers, affecting the para-C–H bond in quinoline or the N–H fragment or the ortho-C–H bond in the benzene substituent in the molecule . The operative mechanism depends on the type of oxidized reaction center and the nature of the oxidant .
Biochemical Pathways
The compound’s interaction with its targets leads to the formation of different oxidative coupling products . The control of the chemical or electrooxidation parameters in the absence or presence of a cobalt catalyst makes it possible to obtain regioselectively different oxidative coupling products .
Pharmacokinetics
The compound’s involvement in oxidative coupling reactions suggests it may undergo metabolic transformations in the body .
Result of Action
The strength of the oxidizing agent affects the formation of a particular product . Two-electron oxidation of Co (II) [L–H]2 yields to C–N coupling, but one-electron oxidation of Co (III) leads to ortho-C–C coupling .
Action Environment
All electrochemical reactions involving this compound are performed under mild conditions at room temperature without adding special reagents . This suggests that the compound’s action, efficacy, and stability may be influenced by environmental factors such as temperature and the presence of other chemical agents.
Future Directions
The future directions for the study of “N-(3-(quinolin-8-yloxy)propyl)-4-(trifluoromethyl)benzamide” and similar compounds could include further investigation into their synthesis, reactions, and potential applications. This could involve exploring different catalysts, reaction conditions, and substrates .
properties
IUPAC Name |
N-(3-quinolin-8-yloxypropyl)-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N2O2/c21-20(22,23)16-9-7-15(8-10-16)19(26)25-12-3-13-27-17-6-1-4-14-5-2-11-24-18(14)17/h1-2,4-11H,3,12-13H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYXMJGMHFJTOAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCCCNC(=O)C3=CC=C(C=C3)C(F)(F)F)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


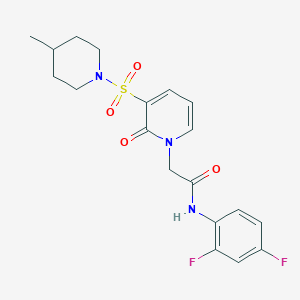
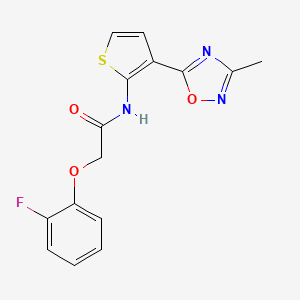
![3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B2503159.png)
![2-Ethyl-5-(piperidin-1-yl(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2503160.png)
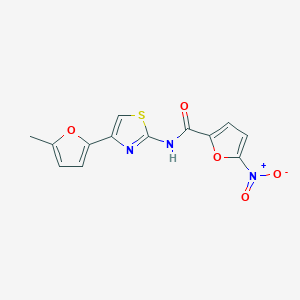
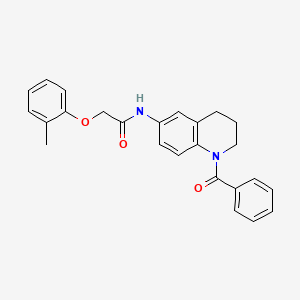
![4-[(2-Chlorobenzyl)thio]-2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2503166.png)
![ethyl 2-(2-(2-(furan-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)acetamido)acetate](/img/structure/B2503168.png)
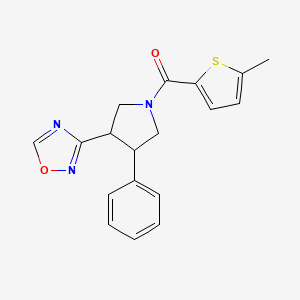
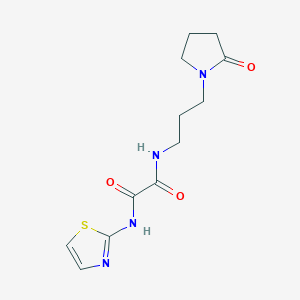
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea](/img/structure/B2503174.png)
![1-(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2503175.png)
